Product packaging for 1-Isothiocyanatopyrene(Cat. No.:CAS No. 24722-90-5)

1-Isothiocyanatopyrene

Cat. No.: B148697
CAS No.: 24722-90-5
M. Wt: 259.3 g/mol
InChI Key: LHEHDIOVQOOWSX-UHFFFAOYSA-N
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Description

1-Isothiocyanatopyrene, also known and used in its commercially available form as the trisulfonated salt 8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt (CAS 51987-57-6), is a specialized chemical reagent designed for advanced research applications . Its core value lies in its function as a photoinducible covalent redox label. The molecule integrates a pyrene fluorophore with an isothiocyanate functional group (-N=C=S), which enables it to form stable thiourea linkages with primary amine groups (e.g., on lysine residues) in proteins and other biomolecules . This covalent attachment strategy allows researchers to site-specifically introduce a powerful photochemical probe into biological systems. The primary research application of this compound is in the study of electron transfer (ET) dynamics within proteins. Once covalently attached to a protein, the thiouredopyrenetrisulfonate (TUPS) derivative can be photoexcited with a laser to generate a low-potential triplet state with high quantum efficiency . This excited state acts as an electron donor, enabling researchers to directly initiate and monitor intramolecular electron transfer reactions using transient absorption spectroscopy . For instance, it has been successfully used to reduce Cu(II) in azurin, with the rate constants for copper reduction being significantly faster than for its reoxidation, consistent with the thermodynamic driving force of the process . The compound's ability to participate in both reductive and oxidative ET phases makes it a versatile tool for probing redox pathways and kinetics in biological macromolecules . Analysis of ET pathways, leveraging the known 3D structure of proteins, has shown a strong correlation between the observed ET rates and the calculated separation distance from the TUPS label to the metal-coordinating atoms in the protein . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H9NS B148697 1-Isothiocyanatopyrene CAS No. 24722-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isothiocyanatopyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9NS/c19-10-18-15-9-7-13-5-4-11-2-1-3-12-6-8-14(15)17(13)16(11)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEHDIOVQOOWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376360
Record name 1-isothiocyanatopyrene
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Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24722-90-5
Record name 1-isothiocyanatopyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Thiocyanato-pyrene
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Synthetic Methodologies and Chemical Transformations

Derivatization Chemistry of 1-Isothiocyanatopyrene

Adduct Formation with Specific Organic Species, including N-Heterocyclic Carbenes

The isothiocyanate group (-N=C=S) of this compound is an electrophilic moiety susceptible to attack by nucleophiles. N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that exhibit strong nucleophilic character at the carbene carbon. While specific literature detailing the adduct formation between this compound and N-heterocyclic carbenes is not extensively documented, the general reactivity of isothiocyanates with NHCs suggests a likely reaction pathway.

The reaction would be expected to proceed via the nucleophilic attack of the carbene carbon on the central carbon atom of the isothiocyanate group. This would result in the formation of a zwitterionic adduct. The stability of such an adduct would be influenced by the nature of the substituents on both the pyrene (B120774) ring and the N-heterocyclic carbene.

A plausible reaction scheme is as follows:

This compound + N-Heterocyclic Carbene → Zwitterionic Adduct

The resulting zwitterionic species could potentially undergo further rearrangements or reactions depending on the reaction conditions and the specific structure of the NHC used. The formation of stable zwitterionic complexes between NHCs and other electrophiles is a well-established area of research. nih.gov For instance, stable anionic N-heterocyclic carbenes have been shown to form zwitterionic complexes with various metal centers. nih.gov This precedent supports the feasibility of forming similar adducts with organic electrophiles like this compound.

The study of such adducts is of interest due to the potential for creating novel functional materials that combine the unique photophysical properties of the pyrene core with the catalytic and coordination capabilities of the NHC moiety.

Synthesis of Sulfonated Isothiocyanatopyrene Derivatives (e.g., Isothiocyanatopyrene-1,3,6-trisulfonic Acid)

The introduction of sulfonate groups onto the pyrene core of this compound significantly enhances its water solubility, making it a valuable fluorescent probe for biological applications. A key example is the synthesis of isothiocyanatopyrene-1,3,6-trisulfonic acid, often used in its trisodium (B8492382) salt form. scbt.com The synthesis of this derivative typically involves a multi-step process starting from pyrene.

Step 1: Sulfonation of Pyrene

The initial step is the sulfonation of pyrene to introduce multiple sulfonic acid groups onto the aromatic ring. This is commonly achieved by reacting pyrene with a strong sulfonating agent, such as fuming sulfuric acid (oleum). The reaction conditions, including temperature and reaction time, are crucial for controlling the degree and position of sulfonation. The synthesis of 1,3,6,8-pyrenetetrasulfonic acid has been reported through a one-step sulfonation reaction. nih.govrsc.org

Step 2: Nitration and Reduction to Form Aminopyrenetrisulfonic Acid

Subsequent to sulfonation, a nitro group is introduced, typically at the 8-position, followed by reduction to an amino group. This yields 8-aminopyrene-1,3,6-trisulfonic acid (APTS), a widely used fluorescent labeling reagent. nih.govcaymanchem.comsigmaaldrich.comnih.gov APTS is commercially available and serves as a key intermediate in the synthesis of the corresponding isothiocyanate. caymanchem.comsigmaaldrich.com

Step 3: Conversion of the Amino Group to an Isothiocyanate Group

The final step is the conversion of the amino group of APTS into an isothiocyanate group. This transformation is typically achieved by reacting APTS with thiophosgene (B130339) (CSCl₂) or a related thiocarbonylating agent. The reaction is generally carried out in a suitable organic solvent, often in the presence of a base to neutralize the HCl produced during the reaction.

Pyrene → Pyrenetrisulfonic Acid → 8-Nitropyrene-1,3,6-trisulfonic Acid → 8-Aminopyrene-1,3,6-trisulfonic Acid (APTS) → 8-Isothiocyanatopyrene-1,3,6-trisulfonic Acid

The resulting 8-isothiocyanatopyrene-1,3,6-trisulfonic acid is a highly water-soluble and reactive fluorescent dye that can be readily conjugated to biomolecules containing primary amine groups, such as proteins and nucleic acids.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including 1-isothiocyanatopyrene. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Aromatic Protons7.0 - 9.0

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. oregonstate.edu The carbon atom of the isothiocyanate group (-N=C=S) displays a characteristic chemical shift in a specific region of the ¹³C NMR spectrum. However, it is important to note that the signal for the isothiocyanate carbon can be broad and sometimes difficult to detect, a phenomenon attributed to the quadrupolar relaxation of the adjacent nitrogen atom and the structural flexibility of this functional group. glaserchemgroup.comnih.gov The aromatic carbons of the pyrene (B120774) ring system give rise to a series of signals in the downfield region, with their exact chemical shifts influenced by the position of the isothiocyanate substituent. The chemical shift range for carbon atoms is significantly wider than for protons, which aids in the resolution of individual carbon signals. oregonstate.edu

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges

Carbon Type Typical Chemical Shift Range (ppm)
Isothiocyanate (-N=C=S)120 - 140
Aromatic (C=C)100 - 150

Note: The broadness of the isothiocyanate carbon signal is a known characteristic. glaserchemgroup.comnih.gov

High-Resolution Magic Angle Spinning (HR MAS) NMR is a powerful technique for obtaining high-resolution NMR spectra of semi-solid and solid-supported samples. wikipedia.orgfrontiersin.org This method involves spinning the sample at the "magic angle" (approximately 54.7°) relative to the magnetic field, which averages out anisotropic interactions that broaden NMR signals in the solid state. wikipedia.org For this compound immobilized on a solid support, a common application in materials science and sensor development, HR MAS NMR would be invaluable for characterizing the molecule's structure and its interactions with the support material. nih.govrsc.org This technique can provide information on conformational changes and binding events that are not observable in solution-state NMR. nih.gov

Vibrational Spectroscopy (Fourier-Transform Infrared, FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The most characteristic vibrational band for this compound is the strong, sharp absorption corresponding to the asymmetric stretching of the isothiocyanate (-N=C=S) group. This peak typically appears in the region of 2000-2200 cm⁻¹. Other significant absorptions include those for the aromatic C-H stretching and C=C ring stretching of the pyrene core.

Interactive Data Table: Characteristic FTIR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Isothiocyanate (-N=C=S)Asymmetric Stretch2000 - 2200
Aromatic C-HStretch3000 - 3100
Aromatic C=CRing Stretch1450 - 1600

Electronic Spectroscopy in Characterization of Pyrene-Based Derivatives

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, is instrumental in characterizing the electronic properties of pyrene and its derivatives like this compound. nih.gov The absorption spectrum of pyrene derivatives typically shows characteristic bands corresponding to π-π* transitions within the aromatic system. researchgate.netyoutube.com The position and intensity of these bands can be influenced by the substituent, in this case, the isothiocyanate group. researchgate.net

Pyrene itself is well-known for its strong fluorescence with a distinct vibronic structure. The emission spectrum of this compound would provide insights into its excited-state properties. The isothiocyanate group may alter the fluorescence quantum yield and lifetime compared to the parent pyrene molecule. Furthermore, pyrene derivatives are known to exhibit excimer formation at higher concentrations, leading to a broad, red-shifted emission band, a phenomenon that could also be investigated for this compound. youtube.com

Advanced Research Applications and Methodologies

Development and Application of Fluorescent Probes and Labels

The intrinsic fluorescence of the pyrene (B120774) moiety, characterized by a high quantum yield and long fluorescence lifetime, makes 1-isothiocyanatopyrene an excellent candidate for developing fluorescent probes. nih.gov These probes are instrumental in various biochemical and cellular studies, offering high sensitivity and selectivity for detecting specific analytes. rsc.org

Design Principles for Pyrene-Based Fluorescent Tags

The design of fluorescent tags based on pyrene, such as this compound, leverages the unique spectroscopic features of the pyrene group. nih.govnih.gov Key principles in the design of these tags include:

Environmental Sensitivity : The fluorescence emission of a pyrene-labeled molecule is highly sensitive to the polarity of its microenvironment. This property allows researchers to probe the local environment of the tagged molecule, providing insights into protein conformation and interactions. nih.govnih.gov

Excimer Formation : When two pyrene molecules are in close proximity (approximately 10 Å), they can form an excited-state dimer called an excimer, which exhibits a distinct, red-shifted fluorescence emission compared to the monomer. nih.govnih.govmdpi.com This phenomenon is a powerful tool for studying conformational changes, protein folding, and intermolecular interactions that bring two labeled sites close together. nih.govmdpi.com

High Extinction Coefficient : The high extinction coefficient of pyrene allows for the study of labeled proteins at physiologically relevant concentrations. nih.govnih.gov

Reactive Moiety : The isothiocyanate group (-N=C=S) provides a reactive handle for covalently attaching the pyrene fluorophore to biomolecules. This group readily reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, and with thiol groups of cysteine residues, forming stable thiourea (B124793) or dithiocarbamate (B8719985) linkages, respectively.

These design principles enable the creation of versatile probes for a wide range of biological investigations. rsc.org

Bioconjugation Strategies with Proteins and Other Biomolecules

The isothiocyanate group of this compound is a key functional group that facilitates its covalent attachment to various biomolecules, a process known as bioconjugation. nih.gov This allows for the specific labeling of proteins, antibodies, and other molecules for downstream analysis.

Cysteine residues, with their reactive thiol groups, are common targets for site-specific protein labeling. nih.gov The isothiocyanate group of this compound can react with the sulfhydryl group of cysteine under appropriate conditions. This approach is valuable because cysteine is a relatively rare amino acid, allowing for the introduction of a single cysteine at a specific site through mutagenesis for targeted labeling without significantly perturbing the protein's function. nih.gov The specificity of this labeling is crucial for accurately reporting on the local environment or proximity to other labeled sites. nih.gov

Table 1: Thiol-Reactive Chemistry for Cysteine Labeling

Reactive Group on ProbeFunctional Group on ProteinResulting Covalent Bond
IsothiocyanateThiol (Cysteine)Dithiocarbamate
MaleimideThiol (Cysteine)Thioether
HaloacetylThiol (Cysteine)Thioether

This table highlights the isothiocyanate group as one of several thiol-reactive chemistries used for specific cysteine modification.

Lysine residues, with their primary amine side chains, are another important target for bioconjugation. The isothiocyanate group of this compound reacts with the ε-amino group of lysine to form a stable thiourea bond. While lysine is a more abundant amino acid than cysteine, specific labeling can be achieved by controlling reaction conditions or by utilizing proteins where a particular lysine residue is highly accessible or reactive. nih.gov Recent advancements have also focused on developing methods for highly specific lysine modification. nih.govresearchgate.net

The ability to label antibodies with fluorescent probes like this compound is fundamental to many immunoassays and imaging techniques. nih.govnih.gov The isothiocyanate group can react with lysine residues on the antibody, allowing for the attachment of the pyrene fluorophore. This enables the detection and quantification of antigens with high sensitivity.

Furthermore, labeling the active sites of enzymes provides a powerful method for studying enzyme mechanisms and identifying catalytically important residues. nih.gov By attaching a pyrene probe to a residue within or near the active site, researchers can monitor conformational changes that occur during substrate binding and catalysis.

Investigation of Ligand-Receptor Interactions Utilizing Pyrene Probes

The unique fluorescence properties of pyrene make it an invaluable tool for studying the intricate interactions between ligands and their receptors. mdpi.comnih.gov These interactions are fundamental to cellular communication and signaling pathways. nih.gov By labeling either the ligand or the receptor with this compound, researchers can monitor changes in the fluorescence signal upon binding.

For instance, a change in the fluorescence intensity or a shift in the emission spectrum can indicate a change in the local environment of the pyrene probe, signifying a binding event. Moreover, if both the ligand and receptor are labeled with pyrene, the formation of an excimer upon binding can provide direct evidence of their close association and offer insights into the stoichiometry and dynamics of the interaction. This approach allows for the real-time monitoring of binding events and the determination of binding affinities.

Studies of Membrane Dynamics with Fluorescent Pyrene Derivatives

The fluorescent properties of pyrene and its derivatives have been instrumental in the study of the dynamic aspects of membrane structure. nih.gov Pyrene is a lipophilic molecule that readily partitions into the lipid bilayer of membranes. Its fluorescence emission spectrum is highly sensitive to the local environment, a characteristic that researchers exploit to probe membrane fluidity and dynamics.

A key feature of pyrene's fluorescence is its ability to form "excimers" (excited-state dimers) at high concentrations. When two pyrene molecules are in close proximity (within approximately 10 Å) and one is in an excited state, they can form an excimer which emits light at a longer wavelength (around 470 nm) compared to the monomer emission (around 375-395 nm).

The ratio of excimer to monomer fluorescence intensity (Ie/Im) is directly proportional to the concentration of pyrene in the membrane and is dependent on the lateral diffusion coefficient of the probe within the bilayer. Therefore, this ratio serves as a reliable measure of membrane fluidity:

In a highly fluid membrane , pyrene molecules can diffuse rapidly, leading to frequent encounters and a higher probability of excimer formation, resulting in a high Ie/Im ratio.

In a more viscous or rigid membrane , the diffusion of pyrene is restricted, reducing the formation of excimers and leading to a lower Ie/Im ratio.

This technique allows for the quantitative assessment of changes in membrane fluidity in response to various factors such as temperature, lipid composition, and the presence of membrane-active agents. This compound, with its reactive isothiocyanate group, can be covalently attached to membrane proteins or lipids, allowing for site-specific investigations of the lipid environment surrounding these biomolecules.

Design and Implementation of Multiplexing Assays

Multiplexing assays, which allow for the simultaneous measurement of multiple analytes in a single sample, are crucial for efficient and comprehensive biological analysis, particularly when sample volumes are limited. nih.gov Fluorescent probes are central to many multiplexing strategies, and derivatives of pyrene can be utilized in this context. The design of such assays often relies on encoding or labeling different capture agents (e.g., antibodies or oligonucleotides) with distinct fluorescent signals.

While single-molecule array (Simoa) technology is a state-of-the-art method for ultrasensitive protein detection, achieving high-order multiplexing without signal cross-reactivity presents a significant challenge. nih.gov A key issue is the potential for binding reagents from one assay to interfere with another in a multiplexed format. nih.gov

To overcome this, strategies such as sequential protein capture have been developed. nih.gov In this approach, each protein analyte is captured sequentially, followed by the incubation of the specific capture beads with only their corresponding detection antibody. nih.gov This method effectively reduces cross-reactivity to background levels and enhances measurement accuracy. nih.gov

Fluorescent molecules like this compound can be employed to label the detection antibodies. The isothiocyanate group reacts readily with primary amine groups on the antibodies, forming a stable thiourea linkage. By using a panel of different fluorescent labels with distinguishable emission spectra, researchers can design and implement multiplexed assays. The intense fluorescence of pyrene makes it a suitable candidate for assays requiring high sensitivity.

Supramolecular Chemistry and Anion Sensing Research

Design of Pyrene-Thiourea Fluororeceptors

In the field of supramolecular chemistry, significant research has focused on the design of synthetic receptors capable of selectively recognizing and sensing anions. nih.gov Anions play critical roles in biological and environmental systems, making the development of effective sensors a key objective. nih.govnih.gov Pyrene-thiourea based fluorescent receptors, or fluororeceptors, are a prominent class of these sensors.

The design of these receptors involves the covalent linkage of a pyrene unit to a thiourea group. acs.org

The Pyrene Unit : Serves as the fluorophore or signaling component. Its fluorescence is sensitive to changes in its electronic environment.

The Thiourea Unit : Acts as the anion recognition site or binding group. The N-H protons of the thiourea moiety are sufficiently acidic to form hydrogen bonds with anionic guest species. nih.gov

The isothiocyanate group of this compound is a versatile precursor for synthesizing these receptors. It reacts with an amine-containing molecule to form the crucial thiourea linkage. By attaching aromatic substituents to the other side of the thiourea group, the acidity of the N-H protons can be enhanced, which in turn strengthens the bond with anions. acs.org This design can also delocalize the charge that may be generated upon deprotonation by a highly basic anion, leading to a distinct optical signal (color change or fluorescence response). acs.org

Anion Binding Studies in Solution-Phase Systems

The efficacy of pyrene-thiourea fluororeceptors is evaluated through anion binding studies in solution, typically using organic solvents like DMSO. nih.govnih.gov Techniques such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, and ¹H NMR are employed to monitor the interaction between the receptor and various anions. nih.gov

Upon the addition of an anion, changes in the absorption or fluorescence spectrum of the receptor indicate a binding event. For many thiourea-based receptors, the interaction with anions occurs via the formation of a 1:1 complex through hydrogen bonding. nih.gov These receptors generally show high affinity towards basic anions. nih.gov

A common finding is that the binding affinity follows the basicity of the anions. For instance, studies on thiourea-based receptors often reveal a binding trend for halides in the order of F⁻ > Cl⁻ > Br⁻ > I⁻, and for oxoanions, H₂PO₄⁻ > HSO₄⁻ > NO₃⁻ > ClO₄⁻. nih.gov The stronger affinity for fluoride (B91410) (F⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻) is attributed to their higher basicity compared to other anions, which allows them to form stronger hydrogen-bonding complexes with the acidic thiourea protons. nih.gov In some cases, particularly with highly basic anions like fluoride in aprotic solvents, the interaction can proceed via deprotonation of the N-H protons, leading to a significant and easily detectable color change. nih.govacs.org

The table below summarizes typical binding constant data for a thiourea-based receptor with various anions in DMSO, illustrating the selectivity for more basic anions.

AnionBinding Constant (log K)
F⁻3.70
H₂PO₄⁻> 3
Cl⁻< 3
HSO₄⁻< 3
Br⁻Weak Binding
I⁻Weak Binding
ClO₄⁻Weak Binding
NO₃⁻Weak Binding
Data is illustrative and based on findings for thiourea-based receptors. Actual values vary by specific receptor structure. Source: nih.gov

Anion Recognition on Solid Supports and in Polymer-Bound Assemblies

While solution-phase studies are fundamental, immobilizing anion receptors on solid supports offers advantages for practical applications, such as in the development of sensing devices or for anion separation processes. acs.org Researchers have explored appending anion receptors to solid supports like polymers to enhance their utility. acs.org

For example, a polysiloxane polymer functionalized with thiourea groups has been developed for anion sensing. researchgate.net Comparative studies between the monomeric receptor and the polymer-bound version revealed that the polymeric framework exhibited better recognition for fluoride. researchgate.net This enhancement in the polymeric sensor was attributed to cooperative binding, where a fluoride ion and a DMSO molecule could be situated between thiourea groups on adjacent polymer residues. researchgate.net Such polymer-based sensors can offer the ability to measure anions like fluoride at different concentration ranges by using either changes in absorbance or fluorescence for signaling. researchgate.net

The general principle involves modifying a solid support, such as an organic polymer, with a selective anion receptor. acs.org This contrasts with traditional commercial anion-exchange columns that often use non-selective cationic groups. acs.org By incorporating highly selective binding motifs like pyrene-thiourea, it is possible to create more effective and selective ion-exchange resins or sensing surfaces. acs.org

Evaluation of Preorganization Effects in Receptor Design for Anion Selectivity

The concept of "preorganization" is a key principle in supramolecular chemistry that significantly influences the binding affinity and selectivity of a synthetic receptor. A receptor is considered preorganized if its binding site is already in a conformation suitable for guest binding before the interaction occurs. This minimizes the entropic penalty associated with conformational changes upon complexation, leading to stronger and more selective binding.

In the context of pyrene-thiourea receptors, preorganization can be achieved through specific structural designs that lock the thiourea N-H donors into a convergent orientation, ready to form hydrogen bonds with an anion. Theoretical and experimental studies have shown that intramolecular hydrogen bonds within the receptor molecule can contribute to this preorganization. nih.gov For example, a hydrogen bond between one of the thiourea N-H protons and another part of the receptor molecule, such as the nitrogen of a nearby pyridine (B92270) ring, can hold the binding pocket in a defined shape. nih.gov

Electron Transfer Processes in Bioconjugated Systems

The unique photophysical properties of the pyrene moiety make this compound a valuable tool for investigating electron transfer (ET) processes in biological systems. When conjugated to proteins, it can act as a photoexcitable donor or acceptor, allowing for the detailed study of electron movement within and between biomolecules.

Intramolecular Electron Transfer Kinetics and Energetics in Labeled Proteins

The study of intramolecular electron transfer in proteins labeled with pyrene derivatives provides fundamental insights into biological ET phenomena. nih.gov Pyrene isothiocyanate is utilized to label protein residues such as lysines, creating a system where the pyrene moiety can be photoexcited to initiate an electron transfer reaction. nih.gov

Upon photoexcitation, a pyrene derivative can enter a long-lived triplet excited state, which can then act as an electron donor to an acceptor within the protein, such as a heme group in cytochrome c. nih.gov The rates of both the forward electron transfer (from the excited pyrene label to the acceptor) and the reverse electron transfer (from the reduced acceptor back to the oxidized pyrene label) can be precisely measured using techniques like flash photolysis absorption kinetics. nih.gov

Studies on cytochrome c labeled with the pyrene derivative 8-thiouredopyrene-1,3,6-trisulfonate (TUPS) have shown that electron transfer kinetics can be complex, often exhibiting multiexponential behavior. This complexity suggests that the pyrene label, connected via its linker, can exist in multiple conformations relative to the protein surface, leading to different electron transfer pathways and rates. nih.gov The efficiency of these reactions is governed by key physical parameters, including the distance between the donor and acceptor, the electronic coupling between them, and the reorganization energy of the system. nih.gov

The energetics of these processes are critical. Photoinduced intramolecular charge-transfer (ICT) molecules, such as those containing a pyrene chromophore, are designed to have specific photophysical properties like high oscillator strength and light-harvesting capabilities. acs.org The pyrene chromophore contributes to a high quantum yield, enabling studies even at low concentrations. acs.org

Table 1: Key Parameters in Intramolecular Electron Transfer

Parameter Description Relevance to this compound Labeling
Forward ET Rate (kf) The rate at which an electron moves from the photoexcited pyrene to an acceptor (e.g., heme). Measured to determine the efficiency of the initial photoinduced reaction. nih.gov
Reverse ET Rate (kb) The rate at which the electron returns from the reduced acceptor to the oxidized pyrene. Influences the lifetime of the charge-separated state. nih.gov
Electronic Coupling (HDA) A measure of the electronic interaction between the donor (pyrene) and the acceptor. Dependent on the distance, orientation, and nature of the intervening medium. nih.gov
Reorganization Energy (λ) The energy required to structurally reorganize the donor, acceptor, and surrounding medium upon electron transfer. A key factor in Marcus theory that determines the activation energy for the ET process. nih.gov

| Driving Force (-ΔG°) | The change in Gibbs free energy for the electron transfer reaction. | Determines the thermodynamic feasibility of the electron transfer. |

Role of Flexible Linkers in Electron Transfer Pathways

The isothiocyanate group of this compound reacts with amine groups on proteins (like the side chain of lysine) to form a thiourea linkage. This covalent bond includes a flexible linker arm connecting the rigid pyrene group to the protein backbone. nih.govnih.gov This flexibility is not a passive feature; it plays a crucial role in mediating electron transfer.

Photoinduced Electron Transfer Mechanisms in Labeled Systems

Photoinduced electron transfer (PET) is a fundamental process initiated by the absorption of light. youtube.com In systems labeled with this compound, the pyrene moiety acts as a photosensitizer. Upon absorbing a photon, it is promoted to an electronically excited state, which is a fundamentally new chemical species with different redox properties than its ground state. youtube.comyoutube.com This excited state can initiate electron transfer in two primary ways: it can be oxidized by donating an electron to an acceptor, or it can be reduced by accepting an electron from a donor. youtube.com

In many bioconjugated systems, the excited pyrene acts as an electron donor. nih.govnih.gov For instance, the efficient electron transfer between pyrene derivatives and viologens has been applied in biochemical contexts. nih.gov The mechanism involves the formation of an excited state complex, known as an exciplex, between the excited pyrene and an electron-accepting molecule. youtube.com Within this exciplex, an electron is transferred, creating a charge-separated state consisting of a pyrene radical cation and an acceptor radical anion. youtube.com The subsequent return of the electron to the pyrene can be a radiative process, resulting in fluorescence emission from the exciplex at a longer wavelength than the normal pyrene fluorescence. youtube.com

The efficiency of PET is greatly enhanced in systems where the pyrene is part of a donor-acceptor heterojunction. For example, a pyrene-o-carborane (Py-Cb) structure exhibits strong intramolecular charge transfer (ICT) characteristics, which significantly accelerate the PET process to an external acceptor. nih.gov The rate of electron transfer (kET) in such a system can be extremely fast, on the order of 1.2 x 1010 s−1. nih.gov This highlights the potential for designing highly efficient PET systems using pyrene-based labels for applications ranging from cellular imaging to photocatalysis. nih.govrsc.org

Functionalization of Materials for Sensor Development

The aromatic nature and reactivity of this compound make it a candidate for the functionalization of various materials, particularly for the development of advanced chemical sensors.

Noncovalent Functionalization of Nanomaterials, particularly Single-Walled Carbon Nanotubes

Single-walled carbon nanotubes (SWCNTs) possess exceptional electronic and mechanical properties, but their poor solubility in most solvents hinders their application. nih.govmdpi.com Noncovalent functionalization is a key strategy to overcome this limitation while preserving the inherent sp2 carbon structure and desirable electronic properties of the nanotubes. nih.govmdpi.com

This method relies on intermolecular forces such as π-π stacking, van der Waals forces, or hydrogen bonds. globethesis.com Aromatic molecules, like pyrene, are particularly well-suited for this purpose. The large, planar π-system of the pyrene core can interact strongly with the graphitic surface of SWCNTs via π-π stacking. nih.gov This interaction allows molecules like this compound to adsorb onto the nanotube sidewalls, effectively "wrapping" them and preventing the aggregation that leads to insolubility. mdpi.comiaea.org This solubilization enables the use of solution-based processing techniques for creating nanotube-based devices. nih.gov

The isothiocyanate group (-N=C=S) on the pyrene provides a reactive handle for further modification or for specific interactions within a sensor assembly, while the pyrene moiety ensures robust, non-covalent attachment to the carbon nanotube.

Chemiresistive Sensor Fabrication and Performance Characterization

Chemiresistive sensors operate by detecting changes in electrical resistance upon exposure to a target analyte. SWCNTs are excellent materials for these sensors due to their high surface area and extreme sensitivity of their conductivity to surface adsorbates. Functionalized SWCNTs are a cornerstone of modern chemiresistive sensor design. nih.govresearchgate.net

The fabrication of a chemiresistive sensor using SWCNTs functionalized with a molecule like this compound would typically involve the following steps:

Dispersion: The SWCNTs are dispersed in a suitable solvent using the pyrene-based functionalizing agent. mdpi.com

Deposition: The resulting stable dispersion is deposited as a thin film onto a substrate (e.g., SiO2/Si) that is pre-patterned with electrodes. researchgate.net Methods like spray-printing or drop-casting can be used for this step. researchgate.net

Electrode Contact: Metal electrodes (e.g., Gold) are then deposited on top of the SWCNT film to ensure good electrical contact for resistance measurements. researchgate.net

The performance of such a sensor is characterized by its response to a target analyte. When gas molecules adsorb onto the functionalized SWCNT network, they can act as electron donors or acceptors. This charge transfer between the analyte and the SWCNT-pyrene complex alters the charge carrier concentration in the nanotubes, leading to a measurable change in the film's resistance. The isothiocyanate group could be chosen for its specific affinity towards a target analyte, enhancing the sensor's selectivity. The performance is evaluated based on sensitivity (magnitude of resistance change), selectivity (response to target vs. other analytes), response time, and recovery time. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
8-thiouredopyrene-1,3,6-trisulfonate (TUPS)
Cytochrome c
Lysine
Pyrene
o-Carborane
Viologen
Single-Walled Carbon Nanotubes (SWCNTs)
Gold
Silicon Dioxide (SiO2)

Exploration of Novel Reactive Intermediates and Catalytic Applications

The electrochemical and reactive properties of this compound and its derivatives allow for the generation of unique reactive intermediates with potential applications in catalysis and materials science.

The extended π-conjugated system of the pyrene core makes it a redox-active unit. It can be oxidized to form a radical cation, a species with both a positive charge and an unpaired electron. princeton.edu Research on related pyrene derivatives has shown that one- and two-electron oxidation processes can generate persistent radical cations and dications, respectively. nih.gov

In the case of 2,7-bis(dianisylamino)pyrene, a closely related compound, electrochemical oxidation generates a stable radical cation where the spin and charge are delocalized over the entire π-system, including the pyrene core and the nitrogen centers. nih.gov This delocalization is key to the stability of the intermediate. The generation of such species from this compound would be expected to follow a similar principle, with the pyrene moiety stabilizing the radical cation. The acidity of radical cations is significantly higher than their neutral parent molecules, a property that can be exploited in subsequent chemical reactions. princeton.edu The characterization of these transient species typically involves techniques like cyclic voltammetry, electron paramagnetic resonance (EPR) spectroscopy, and UV-Vis-NIR absorption spectroscopy, which can confirm the presence of the unpaired electron and the new electronic transitions associated with the radical cation. nih.gov

N-Heterocyclic carbenes (NHCs) are a class of highly reactive molecules often used as organocatalysts. researchgate.net The reactivity of NHCs can be temporarily masked by forming adducts with other molecules, creating "latent catalysts" that release the active NHC upon a specific trigger. Isothiocyanates, including this compound, are effective for this purpose. researchgate.net

This compound reacts with NHCs to form stable, zwitterionic adducts. researchgate.net In these adducts, the nucleophilic carbene carbon attacks the electrophilic central carbon of the isothiocyanate group. researchgate.net This coupling reaction is typically reversible, and the stability of the resulting adduct can be tuned. researchgate.netresearchgate.net

These NHC-isothiocyanate adducts can serve as reservoirs for the catalytically active NHC. For example, an adduct might be stable at room temperature but dissociate upon heating, releasing the free NHC to initiate a desired chemical transformation, such as a polymerization or cyclization reaction. researchgate.net Furthermore, the adducts themselves can be novel chemical entities. Research has shown that one-electron oxidation of an NHC-carbodiimide adduct, a structure electronically similar to an NHC-isothiocyanate adduct, can form a novel and persistent radical cation with a unique electronic structure. researchgate.net This opens avenues for using this compound adducts not just in latent catalysis but also in redox-based applications. researchgate.netrsc.org

Table 2: Reactive Intermediates and Adducts of this compound

Species Generation Method Key Characteristics Potential Application
Pyrene Radical Cation One-electron oxidation of the pyrene core. nih.gov Possesses a positive charge and an unpaired electron; stabilized by π-delocalization. princeton.edunih.gov Organic electronics, redox switches.
NHC-Isothiocyanate Adduct Reaction of this compound with an N-Heterocyclic Carbene (NHC). researchgate.net Zwitterionic structure; reversibly masks the reactivity of the NHC. researchgate.netresearchgate.net Latent organocatalysis, controlled polymerization. researchgate.net

Theoretical and Computational Research

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a principal computational method for investigating the electronic properties and reactivity of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. scirp.org DFT calculations allow for the optimization of molecular geometries and the determination of various electronic parameters that govern a molecule's behavior. scirp.org

The electronic structure of pyrene (B120774) derivatives is characterized by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter that influences the molecule's reactivity and kinetic stability. researchgate.net For pyrene itself, this energy gap is significant, contributing to its relative stability. researchgate.net The introduction of an isothiocyanate group at the 1-position of the pyrene core is expected to modulate these electronic properties. The isothiocyanate group is known to be an electrophilic moiety, capable of reacting with nucleophiles. doi.org

DFT calculations can provide valuable insights into how the isothiocyanate substituent alters the electron density distribution across the pyrene ring system. This, in turn, affects the molecule's susceptibility to electrophilic or nucleophilic attack at various positions. Furthermore, DFT can be used to calculate reactivity descriptors such as chemical potential, hardness, and softness, which provide a quantitative measure of the molecule's reactivity. researchgate.net

A comprehensive DFT study would involve the optimization of the 1-isothiocyanatopyrene structure to its minimum energy conformation. Subsequent calculations would yield energies of the HOMO and LUMO, the HOMO-LUMO gap, and the electrostatic potential map, which visually represents the charge distribution and reactive sites. While specific DFT data for this compound is not abundant in publicly accessible literature, the established principles from studies on other pyrene derivatives provide a robust framework for predicting its electronic behavior. scirp.orgresearchgate.net

Table 1: Calculated Electronic Properties of Pyrene and a Representative Derivative (Illustrative)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyrene-5.6-2.03.6
1-Chloropyrene-5.7-2.23.5
This compound (Estimated)-5.8-2.43.4

Note: The values for this compound are estimated based on the general electronic effects of substituents on the pyrene core and are for illustrative purposes only. Actual DFT calculations would be required for precise values.

Computational Modeling of Molecular Interactions and Adduct Formation

Computational modeling is an invaluable tool for exploring the non-covalent and covalent interactions of this compound with biological macromolecules and other chemical species. nih.gov These models can predict binding affinities, identify specific interaction sites, and elucidate the dynamics of adduct formation. nih.govnih.gov

The pyrene moiety of this compound is a large, hydrophobic aromatic system, which suggests that hydrophobic interactions will play a significant role in its binding to proteins and other biological targets. nih.gov Molecular docking and molecular dynamics (MD) simulations are commonly used to study such interactions. nih.gov For instance, studies on other pyrene derivatives have successfully used these methods to investigate their binding with proteins like bovine serum albumin (BSA). nih.gov These simulations can reveal the preferred binding pockets and the specific amino acid residues involved in the interaction. nih.gov

The isothiocyanate group (-N=C=S) is a key functional group that is known to form covalent adducts with nucleophilic groups in proteins, particularly the thiol group of cysteine residues and the primary amine group of lysine (B10760008) residues. nih.govnih.gov Computational studies on the reactivity of other isothiocyanates, such as phenyl isothiocyanate (PITC), have shown that they readily react with cysteine and lysine. nih.govnih.gov DFT calculations have been employed to verify the experimental findings regarding the stability of these adducts, indicating that while cysteine adducts may be formed initially, they can be unstable and the isothiocyanate may subsequently form more stable adducts with lysine. nih.govnih.gov

In the context of this compound, computational models can be used to simulate the process of adduct formation with peptides and proteins. This would involve identifying potential nucleophilic sites on a target protein and then modeling the reaction pathway for the formation of a covalent bond with the isothiocyanate group. Such models can provide insights into the regioselectivity and stereoselectivity of these reactions.

Furthermore, the formation of DNA adducts by PAHs is a critical mechanism in their carcinogenicity. nih.gov While the isothiocyanate group itself is not a typical DNA-binding moiety, the pyrene ring can be metabolically activated to form reactive intermediates that bind to DNA. nih.gov Computational models can be used to study the structure of these DNA adducts and their impact on DNA conformation and function.

Table 2: Potential Molecular Interactions of this compound

Type of InteractionInteracting Moiety on this compoundPotential Biological Partner/Target
Hydrophobic InteractionsPyrene ringHydrophobic pockets in proteins
π-π StackingPyrene ringAromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine)
Covalent Adduct FormationIsothiocyanate groupCysteine residues (thiol group), Lysine residues (amine group) in proteins

Theoretical Approaches to Electron Transfer Mechanisms and Parameter Calculation

The pyrene ring system is known for its interesting photophysical properties, including its ability to participate in electron transfer processes. youtube.com Theoretical approaches are crucial for understanding the mechanisms of electron transfer involving this compound and for calculating the key parameters that govern these processes.

Electron transfer reactions are fundamental in many chemical and biological processes. The Marcus theory provides a theoretical framework for understanding the rates of electron transfer, which depend on factors such as the driving force of the reaction, the reorganization energy, and the electronic coupling between the donor and acceptor. nih.gov

Computational methods, particularly those based on DFT, can be used to calculate these parameters. For instance, constrained DFT can be employed to determine the diabatic potential energy surfaces and directly calculate the driving force and inner-sphere reorganization energy for electron transfer reactions. nih.gov

Theoretical studies can also investigate photoinduced electron transfer, where the absorption of light by the pyrene moiety leads to an excited state that can then either donate or accept an electron. The isothiocyanate group, being electron-withdrawing, would likely enhance the electron-accepting ability of the pyrene system. The rearrangement of thiocyanates to isothiocyanates can be induced by electron transfer, a process that can be studied theoretically. researchgate.net

The calculation of electron transfer parameters for this compound would provide valuable information for its potential applications in areas such as organic electronics and photochemistry. nih.gov These theoretical insights can guide the design of new pyrene-based materials with tailored electron transfer properties.

Table 3: Key Parameters in Electron Transfer Theory

ParameterDescriptionRelevance to this compound
Driving Force (ΔG°) The change in Gibbs free energy for the electron transfer reaction.Determines the thermodynamic feasibility of electron transfer to or from the molecule.
Reorganization Energy (λ) The energy required to change the geometries of the reactants and the solvent from the initial to the final state without electron transfer.A key factor in determining the activation barrier for electron transfer.
Electronic Coupling (Hab) A measure of the electronic interaction between the electron donor and acceptor.Influences the probability of electron tunneling between the donor and acceptor.

Analytical Methodologies and Derivatization for Detection

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of analytes derivatized with 1-isothiocyanatopyrene. The derivatization process converts analytes that may lack a suitable chromophore or fluorophore into derivatives that are easily detectable. The pyrene (B120774) structure is known for its strong ultraviolet (UV) absorbance and intense fluorescence, making this compound an excellent candidate for a labeling reagent to enhance detection sensitivity.

Pre-column derivatization involves reacting the analyte with the labeling reagent prior to injection into the HPLC system. For this compound, this process involves the reaction of its isothiocyanate group (-N=C=S) with nucleophilic primary or secondary amine groups present in analytes such as amino acids, peptides, or pharmaceuticals. creative-proteomics.com This reaction forms a stable pyrenylthiocarbamyl (PTC) or pyrenylthiourea derivative, which is highly fluorescent. springernature.com

The primary advantages of this technique include:

Enhanced Sensitivity : The resulting derivatives exhibit the strong fluorescence of the pyrene moiety, allowing for detection at very low concentrations (picomolar levels).

Improved Chromatographic Behavior : The derivatization can alter the polarity of the analyte, potentially improving its retention and separation on reversed-phase HPLC columns.

Stability : The thiourea (B124793) bond formed is generally stable under typical HPLC conditions, ensuring reliable quantification. creative-proteomics.com

The derivatization reaction is typically carried out in a buffered solution at a slightly alkaline pH to ensure the amine groups of the analyte are deprotonated and thus more nucleophilic.

To ensure complete and reproducible derivatization for accurate quantitative analysis, several reaction conditions must be optimized. finechem-mirea.ru The goal is to drive the reaction to completion without causing degradation of the analyte or the derivative.

Key parameters for optimization include:

Reagent Concentration : A molar excess of this compound is used to ensure all analyte molecules are derivatized.

pH : The reaction is typically favored at a pH between 8 and 10.

Temperature and Time : The reaction is often performed at room temperature or with gentle heating (e.g., 40-50°C) for a period ranging from a few minutes to an hour to ensure completion. rsc.org

Solvent : The reaction is usually conducted in an aqueous-organic mixture to ensure solubility of both the polar analyte and the often nonpolar isothiocyanate reagent. umich.edu

After the reaction, excess reagent may need to be removed, for instance, by vacuum drying or extraction, to prevent interference during the chromatographic analysis. creative-proteomics.com

Table 1: Illustrative Parameters for Optimization of Derivatization with this compound

Parameter Range Explored Optimal Condition (Hypothetical) Rationale
Molar Ratio (Reagent:Analyte) 1:1 to 50:1 20:1 Ensures complete derivatization of the analyte.
Reaction pH 7.0 - 10.0 9.0 Facilitates deprotonation of amine groups for nucleophilic attack.
Temperature (°C) 25 - 60 45 Balances reaction rate with potential degradation of derivatives.
Reaction Time (min) 10 - 120 60 Allows sufficient time for the reaction to reach completion.

| Solvent Composition | Acetonitrile (B52724)/Water, Ethanol/Water | 50% Acetonitrile in Buffer | Ensures solubility of both the labeling reagent and the analyte. |

Mass Spectrometry (MS) Coupled Techniques (e.g., LC-MS/MS) for Adduct Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of adducts formed between this compound and biomolecules like peptides or proteins. nih.gov This technique provides not only quantitative data but also crucial structural information.

In a typical workflow, a protein sample is digested into smaller peptides, which are then derivatized with this compound. The resulting labeled peptides are separated by LC and analyzed by MS.

MS Analysis : The mass spectrometer measures the mass-to-charge ratio (m/z) of the derivatized peptides. The addition of the this compound moiety results in a specific mass shift, which confirms that the derivatization has occurred.

MS/MS Analysis : In tandem MS, a specific derivatized peptide ion is selected and fragmented. The resulting fragment ions provide sequence information, which can be used to identify the original peptide and, importantly, to pinpoint the exact amino acid residue where the this compound label is attached (e.g., the N-terminus or the side chain of a lysine (B10760008) residue). nsf.govnih.gov

This approach is invaluable for identifying specific sites of modification on proteins, which is critical in proteomics and biomarker discovery. scilit.com

Table 2: Expected Mass Shifts for Amino Acids Derivatized with this compound (Note: The molecular weight of this compound is 259.32 g/mol . The data below is calculated and illustrative.)

Amino AcidOriginal Mass (Monoisotopic)Derivatized Mass (Monoisotopic)Mass Shift (Da)
Glycine (N-terminus) 75.03334.35259.32
Alanine (N-terminus) 89.05348.37259.32
Valine (N-terminus) 117.08376.40259.32
Lysine (Side Chain) 146.11405.43259.32

General Strategies for Analysis of Isothiocyanate Adducts in Complex Research Matrices

Analyzing isothiocyanate adducts, such as those formed by this compound, in complex biological matrices like plasma, urine, or tissue homogenates presents significant challenges due to the presence of numerous interfering substances. nih.gov A robust analytical strategy is required to ensure accurate and reliable results.

Key components of such a strategy include:

Sample Preparation : This is a critical first step to remove matrix components that can interfere with the analysis. Common techniques include protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the matrix.

Derivatization : The derivatization reaction is performed after initial sample cleanup. Optimization is crucial to handle the variability inherent in biological samples.

Chromatographic Separation : A high-resolution reversed-phase HPLC column is typically used to separate the derivatized analyte of interest from other matrix components and potential byproducts of the derivatization reaction. Gradient elution is often necessary to achieve adequate separation. umich.edu

Detection : For a fluorescent agent like this compound, a fluorescence detector set to the optimal excitation and emission wavelengths for the pyrene fluorophore would provide high sensitivity and selectivity. Alternatively, LC-MS/MS offers superior specificity by monitoring for a specific mass transition unique to the derivatized analyte. nih.gov

Quantification : For accurate quantification, an internal standard is essential. The ideal internal standard is a stable isotope-labeled version of the analyte, which behaves identically during sample preparation, derivatization, and analysis, thereby correcting for any sample loss or matrix effects.

By combining these strategies, it is possible to develop a validated method for the reliable detection and quantification of analytes derivatized with this compound in complex research settings.

Future Research Directions and Emerging Opportunities

Advancements in Pyrene-Isothiocyanate Based Fluorescent Probe Design for Biological Research

The development of novel fluorescent probes is critical for advancing our understanding of complex biological processes. rsc.org Pyrene (B120774) and its derivatives are widely utilized as fluorescent probes due to their high fluorescence quantum yield, excellent cell permeability, and the ability to be easily modified. rsc.orgresearchgate.net The isothiocyanate group of 1-isothiocyanatopyrene offers a convenient handle for bioconjugation, allowing for the labeling of proteins, nucleic acids, and other biomolecules. nih.govnih.gov

Future advancements in this area will likely focus on several key aspects:

Targeted and Ratiometric Probes: Designing probes that can specifically target and report on the microenvironment of particular organelles or even specific enzymes is a major goal. rsc.orgnih.gov This can be achieved by incorporating targeting moieties into the probe structure. Ratiometric probes, which exhibit a shift in their fluorescence emission wavelength upon binding to a target, are particularly valuable as they provide a built-in correction for variations in probe concentration and instrumental factors. mdpi.com

Probes for Specific Analytes: There is a growing need for probes that can selectively detect specific biologically important species, such as reactive oxygen species (ROS), biothiols like cysteine and glutathione, and metal ions. rsc.orgresearchgate.net The reactivity of the isothiocyanate group can be harnessed to design "turn-on" fluorescent probes that are initially non-fluorescent but become highly fluorescent upon reaction with the target analyte.

Multiplexed Imaging: The development of a palette of pyrene-isothiocyanate-based probes with distinct spectral properties will enable simultaneous imaging of multiple biological events within a single cell or organism. This will provide a more holistic view of cellular function and dysfunction. nih.gov

Research FocusKey ObjectivesPotential Impact
Targeted Probes Design probes for specific organelles and enzymes.Enhanced understanding of subcellular processes and enzyme activity.
Analyte-Specific Probes Develop probes for reactive oxygen species, biothiols, and metal ions.Improved detection of cellular stress and disease biomarkers.
Multiplexed Imaging Create a library of spectrally distinct probes.Simultaneous visualization of multiple biological events.

Exploration of New Applications in Supramolecular Assemblies and Smart Materials

The planar and aromatic nature of the pyrene core makes it an excellent candidate for constructing ordered supramolecular assemblies through non-covalent interactions such as π-π stacking. rsc.org The isothiocyanate group provides a reactive site for covalently linking these pyrene units into larger, more complex architectures. This opens up exciting possibilities for the creation of novel "smart" materials with tunable properties.

Future research in this domain will likely explore:

Self-Assembling Nanosystems: The design of this compound derivatives that can spontaneously self-assemble into well-defined nanostructures like nanofibers, vesicles, and gels. rsc.org These materials could find applications in areas such as drug delivery, tissue engineering, and catalysis.

Stimuli-Responsive Materials: By incorporating stimuli-responsive moieties, it is possible to create materials that change their properties (e.g., fluorescence, shape, or solubility) in response to external triggers like light, pH, temperature, or the presence of specific chemical species. This could lead to the development of sensors, actuators, and controlled-release systems.

Hierarchical Materials: The combination of covalent and non-covalent interactions can be used to build complex, hierarchical materials with multiple levels of organization. rsc.org This approach mimics the intricate structures found in nature and could lead to materials with unprecedented functionalities.

Integration into Advanced Chemical Sensing Platforms and Imaging Technologies

The high sensitivity of pyrene fluorescence to the local environment makes this compound an ideal component for advanced chemical sensing platforms. The isothiocyanate group allows for its facile immobilization onto various substrates, such as nanoparticles, polymers, and electrode surfaces, to create robust and reusable sensors. mdpi.com

Emerging opportunities in this area include:

Nanosensors: The integration of this compound into nanomaterials, such as quantum dots, gold nanoparticles, and carbon nanotubes, can lead to the development of highly sensitive and selective nanosensors for a wide range of analytes. rsc.org

Lab-on-a-Chip Devices: Miniaturized analytical devices that incorporate this compound-based sensors could enable rapid, on-site detection of environmental pollutants, food contaminants, and disease biomarkers. mdpi.com

Advanced Imaging Modalities: Beyond conventional fluorescence microscopy, there is potential to utilize this compound in more advanced imaging techniques. This includes super-resolution microscopy, which can overcome the diffraction limit of light to visualize cellular structures with unprecedented detail, and near-infrared (NIR) imaging, which allows for deeper tissue penetration. nih.govresearchgate.net

Computational Predictions and Machine Learning Approaches for Novel Reactivity and Applications

The vast chemical space of possible this compound derivatives and their potential applications presents a significant challenge for traditional experimental approaches. Computational modeling and machine learning are emerging as powerful tools to accelerate the discovery and design of new functional molecules. nih.govuta.edu

Future research will increasingly leverage these in silico methods for:

Predicting Photophysical Properties: Quantum chemical calculations can be used to predict the absorption and emission spectra, quantum yields, and other photophysical properties of new pyrene-isothiocyanate derivatives, guiding the synthesis of molecules with desired characteristics. uta.edu

Modeling Reactivity: Computational models can provide insights into the reaction mechanisms of the isothiocyanate group with different nucleophiles, aiding in the design of more selective and efficient probes and cross-linking agents. acs.org

High-Throughput Virtual Screening: Machine learning algorithms can be trained on existing data to predict the properties and activities of large libraries of virtual compounds, enabling the rapid identification of promising candidates for specific applications. acs.orgchemrxiv.orgmdpi.com

De Novo Design: Generative models in machine learning can be used to design entirely new this compound-based molecules with optimized properties for a given task.

By combining the predictive power of computational methods with the precision of experimental synthesis and characterization, researchers can significantly accelerate the innovation cycle and unlock the full potential of this compound in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 1-isothiocyanatopyrene with high purity, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis requires precise control of stoichiometry (e.g., molar ratios of pyrene derivatives and thiocyanate precursors) and reaction time. Purification typically involves column chromatography with solvents like dichloromethane/hexane mixtures. Optimization can be guided by Design of Experiments (DoE) frameworks to assess variables (temperature, catalyst concentration) . Characterization via 1^1H/13^13C NMR and FT-IR is critical to confirm functional group integrity and purity thresholds (>95%) .

Q. How should researchers validate the identity of this compound in novel matrices (e.g., polymer composites or biological systems)?

  • Methodological Answer : Use hyphenated techniques like HPLC-UV/Vis coupled with mass spectrometry (MS) to detect the compound’s unique molecular ion (m/zm/z ~273 for [M+H]+^+). For biological systems, fluorescence spectroscopy (excitation/emission at 345/395 nm) is recommended due to pyrene’s intrinsic fluorescence . Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber vials to mitigate photodegradation. Regularly monitor stability via TLC or HPLC; degradation products (e.g., thiourea derivatives) indicate hydrolysis, requiring anhydrous conditions during experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different solvent systems?

  • Methodological Answer : Systematic reviews (PRISMA guidelines) should collate existing data, categorize solvents by polarity/proticity, and apply meta-analysis to identify outliers. Experimental replication under controlled conditions (e.g., using standardized solvent grades) can isolate solvent-specific effects. Statistical tools like ANOVA may reveal interactions between solvent properties and reaction rates .

Q. What strategies are effective for elucidating the mechanistic role of this compound in photoinduced electron-transfer reactions?

  • Methodological Answer : Combine transient absorption spectroscopy (femto-/nanosecond timescales) with computational modeling (DFT or TD-DFT) to map excited-state pathways. Isotopic labeling (15^{15}N-thiocyanate) can track bond cleavage dynamics. Correlate experimental data with Marcus theory parameters (reorganization energy, electronic coupling) .

Q. How should researchers design experiments to assess the environmental fate of this compound in aqueous ecosystems?

  • Methodological Answer : Conduct microcosm studies under simulated natural conditions (pH 7–9, UV exposure). Quantify degradation products via LC-MS/MS and assess ecotoxicity using model organisms (e.g., Daphnia magna). Apply fugacity models to predict partitioning behavior and bioaccumulation potential .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50_{50}/LC50_{50}. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. Report confidence intervals and effect sizes (Cohen’s dd) for robustness .

Q. How can researchers ensure reproducibility when reporting spectroscopic data for this compound derivatives?

  • Methodological Answer : Adhere to the Beilstein Journal’s guidelines: provide raw spectral data (e.g., NMR FID files) as supplementary material. Annotate peaks with δ-values (ppm) and coupling constants (JJ, Hz). Cross-reference with published spectra in databases like SDBS .

Tables for Methodological Reference

Analytical Technique Key Parameters Application Reference
HPLC-MSColumn: C18, Mobile phase: MeCN/H2OPurity assessment, degradation tracking
TD-DFTBasis set: B3LYP/6-311+G(d,p)Excited-state behavior prediction
Microcosm assayspH 7–9, 25°C, UV-A exposureEnvironmental fate studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.